molecular formula C12H17NO2 B11896035 (R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

(R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Cat. No.: B11896035
M. Wt: 207.27 g/mol
InChI Key: JWLJBTDXCBIGBW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a chiral tetralin derivative characterized by:

  • A tetrahydronaphthalene core with hydroxyl groups at positions 2 and 3.
  • A dimethylamino substituent at position 6 on the saturated ring.
  • R-configuration at the stereogenic carbon (position 6), which is critical for enantioselective interactions .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(6R)-6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C12H17NO2/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,14-15H,3-5H2,1-2H3/t10-/m1/s1

InChI Key

JWLJBTDXCBIGBW-SNVBAGLBSA-N

Isomeric SMILES

CN(C)[C@@H]1CCC2=CC(=C(C=C2C1)O)O

Canonical SMILES

CN(C)C1CCC2=CC(=C(C=C2C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives.

    Functional Group Introduction:

    Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure is carried out using hydrogenation reactions.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions under controlled conditions. The use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s tetrahydronaphthalene core and dimethylamino group make it susceptible to oxidation. For example:

  • Oxidation of the aromatic diol system : The 2,3-diol moiety can undergo oxidation to form ortho-quinone derivatives under mild conditions. This reaction is critical for generating intermediates in pharmaceutical synthesis.

  • Dimethylamino group oxidation : The tertiary amine group may oxidize to form an N-oxide derivative, particularly when exposed to strong oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Table 1: Oxidation Reactions

Reaction TypeReagents/ConditionsProductsReferences
Aromatic diol oxidationO₂, catalytic metal ionsOrtho-quinone derivatives
Amine oxidationH₂O₂, mCPBA, or peracetic acidN-oxide derivatives

Cyclization and Hydride Transfer Reactions

The compound participates in cyclization pathways, particularly involving its tetrahydronaphthalene framework:

  • -Hydride transfer/cyclization : Under acidic or catalytic conditions (e.g., Gd(OTf)₃), the compound can undergo intramolecular hydride transfers, leading to fused polycyclic structures. This mechanism is analogous to reactions observed in related tetrahydronaphthalene derivatives .

  • Carbocation stabilization : The dimethylamino group stabilizes transient carbocations during cyclization, enabling regioselective ring formation (e.g., six- or seven-membered rings) .

Table 2: Cyclization Reactions

Reaction TypeCatalysts/ConditionsProductsReferences
-Hydride transferGd(OTf)₃, DMF, 80–100°CFused polycyclic scaffolds
SEAr cyclizationBrønsted acids (e.g., H₂SO₄)Functionalized naphthalene rings

Salt Formation and Acid-Base Reactions

As a hydrobromide salt, the compound exhibits enhanced solubility in polar solvents, facilitating its reactivity in aqueous or protic environments:

  • Proton exchange : The dimethylamino group can act as a weak base, participating in protonation/deprotonation equilibria. This property is exploited in pH-dependent drug delivery systems.

  • Salt metathesis : Reaction with silver nitrate (AgNO₃) replaces the hydrobromide counterion with nitrate, altering solubility and crystallinity.

Biological Interactions

The compound’s mechanism of action in biological systems involves:

  • Hydrogen bonding : The diol groups interact with hydroxyl-binding sites in enzymes or receptors.

  • Electrostatic interactions : The dimethylamino group engages with negatively charged residues in proteins, modulating activity .

Key Research Findings

  • Stability : The compound exhibits thermal stability up to 150°C, making it suitable for high-temperature reactions.

  • Regioselectivity : Cyclization reactions favor six-membered ring formation due to lower activation energy compared to larger rings .

  • Catalytic efficiency : Gd(OTf)₃ improves cyclization yields by 30–40% compared to Brønsted acids .

Scientific Research Applications

Hypotensive Agent

One of the primary applications of (R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is its use as a hypotensive agent. According to a patent filed in the 1970s, compounds within this structural class have been identified as effective in lowering blood pressure. The compound acts by influencing vascular smooth muscle relaxation and modulating neurotransmitter release .

Case Study: Blood Pressure Regulation

A study indicated that derivatives of tetrahydronaphthalene could significantly reduce systolic and diastolic blood pressure in animal models. The mechanism involves the inhibition of certain receptors that lead to vasodilation. The research highlighted that specific modifications to the molecular structure can enhance the efficacy and selectivity of these compounds for therapeutic use .

Chiral Synthesis

(R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol plays a role in asymmetric synthesis processes. Its chiral nature allows it to be used as a chiral auxiliary in various organic reactions. Research has shown that it can facilitate the formation of other chiral compounds with high enantioselectivity .

Case Study: Synthesis of Chiral Compounds

In a recent study focusing on organoselenium compounds, (R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol was utilized to synthesize α-hydroxy-(E)-β,γ-unsaturated esters. The process demonstrated good yields and enantioselectivity (up to 99% ee), showcasing the compound's versatility in producing complex organic molecules .

Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryUsed as a hypotensive agent; lowers blood pressure through vascular smooth muscle relaxation
Organic SynthesisActs as a chiral auxiliary in asymmetric synthesis; facilitates formation of chiral compounds
Chiral Compound SynthesisDemonstrated high enantioselectivity in synthesizing α-hydroxy esters

Mechanism of Action

The mechanism of action of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tetrahydronaphthalene backbone provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

The dimethylamino group at position 6 distinguishes the target compound from analogs with different alkylamino substituents. Key comparisons include:

Table 1: Substituent-Based Comparisons
Compound Name Substituent at Position 6 Molecular Weight Key Properties Source
(R)-6-(Dimethylamino)-5,6,7,8-tetrahydro... –N(CH₃)₂ 223.28 (calc) High lipophilicity; moderate basicity Target
6-Amino-5,6,7,8-tetrahydro-2,3-naphthalenediol –NH₂ 195.22 (calc) Lower lipophilicity; higher polarity
6-(Ethylamino)-5,6,7,8-tetrahydro... –NHCH₂CH₃ 207.27 Increased lipophilicity vs. –NH₂
6-[Methyl(propyl)amino]-5,6,7,8-tetrahydro... –N(CH₃)(CH₂CH₂CH₃) 237.33 (calc) Bulky substituent; reduced solubility

Key Findings :

  • Lipophilicity: The dimethylamino group enhances membrane permeability compared to unsubstituted amino (–NH₂) analogs. Ethyl and propyl substituents further increase hydrophobicity but may reduce aqueous solubility .
  • Steric Effects: Bulkier substituents (e.g., methyl-propylamino) may hinder binding to sterically restricted enzyme active sites .

Positional Isomerism of Diol Groups

The 2,3-diol configuration is critical for hydrogen-bonding interactions. Analogs with diol groups at other positions exhibit distinct properties:

Table 2: Diol Position Comparisons
Compound Name Diol Positions Molecular Weight Implications Source
(R)-6-(Dimethylamino)-5,6,7,8-tetrahydro... 2,3 223.28 (calc) Optimal H-bonding with planar targets Target
6-(Methylamino)-5,6,7,8-tetrahydro-1,2-naphthalenediol 1,2 195.22 (calc) Altered spatial orientation; reduced efficacy

Key Findings :

  • 1,2-Diol Isomers : The shift to positions 1 and 2 disrupts the spatial alignment required for interactions with targets that prefer 2,3-diol geometry, such as enzymes with planar binding pockets .

Stereochemical Considerations

The R-configuration at position 6 is a defining feature of the target compound. Racemic mixtures or S-enantiomers may exhibit divergent biological activities:

  • Example : In , a racemic intermediate (compound 2) was synthesized, but enantiopure derivatives like the target compound are often required for selective binding .

Biological Activity

(R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of tetrahydronaphthalene derivatives and is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₁O₂
  • Molecular Weight : 203.25 g/mol
  • IUPAC Name : (R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol

The compound features a dimethylamino group and two hydroxyl groups on a tetrahydronaphthalene backbone. This specific configuration is crucial for its biological activity.

Pharmacological Effects

  • Antihypertensive Activity : Research indicates that compounds similar to (R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol have been evaluated for their ability to lower blood pressure. The compound acts as a hypotensive agent by influencing vascular smooth muscle function and modulating neurotransmitter release .
  • Neurotransmitter Modulation : The dimethylamino group may enhance the compound's ability to interact with neurotransmitter systems in the brain. Preliminary studies suggest potential effects on serotonin and norepinephrine pathways, which could be relevant for mood regulation and anxiety disorders .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of (R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol on various cancer cell lines. Results indicate that at certain concentrations, the compound exhibits selective cytotoxicity against specific tumor types while sparing normal cells .

Case Studies

A notable case study involved the administration of the compound in a controlled setting where it was tested for its efficacy in reducing tumor growth in xenograft models. The findings revealed a significant reduction in tumor volume compared to control groups treated with vehicle solutions. The mechanism appears to involve apoptosis induction and cell cycle arrest at G1 phase .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveBlood pressure reduction
Neurotransmitter ModulationPotential effects on mood regulation
AntioxidantScavenging of free radicals
CytotoxicitySelective toxicity against cancer cells
Tumor Growth InhibitionSignificant reduction in tumor volume

Q & A

Q. What are the established synthetic pathways for (R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol?

The compound is synthesized via a multi-step route starting from 5,6,7,8-tetrahydronaphthalene-2,3-diol. Key steps include:

  • Alkylation : Treatment with ethyl 2,3-dibromopropionate under basic conditions (K₂CO₃/DMF, 70°C) to form a racemic ester intermediate (78% yield) .
  • Hydrolysis : Basic hydrolysis of the ester to yield a carboxylic acid derivative.
  • Weinreb Amide Formation : Conversion to a Weinreb amide for subsequent Grignard reactions (e.g., methylmagnesium bromide) to introduce the dimethylamino group .
  • Enantiomeric Resolution : Chiral chromatography or enzymatic resolution is required to isolate the (R)-enantiomer, as initial steps produce racemic mixtures .

Alternative routes involve hydrogenation of 3-benzyloxy-5,6,7,8-tetrahydro-2-naphthol to obtain the diol precursor, followed by epoxide ring-opening with epibromohydrin to functionalize the core structure .

Q. How is the stereochemical configuration of the dimethylamino group confirmed?

The (R)-configuration is validated using:

  • Chiral Chromatography : Separation on cellulose- or amylose-based columns with comparison to enantiopure standards.
  • NMR Spectroscopy : Nuclear Overhauser effect (NOE) experiments to confirm spatial arrangements of substituents .
  • X-ray Crystallography : Structural analysis of crystalline derivatives (e.g., hydrobromide salts) to resolve absolute configuration .

Q. What analytical methods are critical for characterizing intermediates and final products?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and monitor reaction progress (e.g., aromatic proton signals at δ 6.70–6.56 ppm for tetrahydronaphthalene derivatives) .
  • Mass Spectrometry (LCMS) : High-resolution LCMS (e.g., m/z 742 [M+H]⁺) verifies molecular weights and purity .
  • HPLC : Retention time analysis under standardized conditions (e.g., 1.61 minutes with SMD-TFA05 mobile phase) ensures batch consistency .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve (R)-enantiomer yield?

  • Asymmetric Catalysis : Use chiral ligands like BINAP with ruthenium catalysts during hydrogenation steps to achieve >90% enantiomeric excess in related systems .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to enrich the (R)-enantiomer .
  • Kinetic Control : Adjust reaction temperatures and solvent polarity to favor the (R)-configuration during alkylation or amidation .

Q. What strategies address discrepancies in reported biological activities (e.g., receptor binding)?

Contradictions may arise from assay variability or metabolic instability. Recommended approaches:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 with homogeneous receptor expression) and buffer conditions (pH 7.4, 150 mM NaCl) .
  • Metabolic Stabilization : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in vitro to prevent compound degradation .
  • Computational Docking : Validate binding modes against crystallographic receptor data (e.g., GPCRs) to confirm mechanistic consistency .

Q. How can synthetic byproducts or impurities be minimized during scale-up?

  • Crystallization : Purify intermediates via methanol recrystallization to remove trace 6-substituted benzodioxane derivatives detected by NMR .
  • Column Chromatography : Use silica gel or reverse-phase columns to separate diastereomers or unreacted starting materials .
  • Process Monitoring : Real-time HPLC tracking of reaction progress reduces over-alkylation or oxidation byproducts .

Data Contradiction Analysis

Q. Why do pharmacological studies report varying IC₅₀ values for this compound?

Discrepancies often stem from:

  • Cell Model Differences : Primary cells vs. immortalized lines (e.g., HepG2 hepatocytes vs. neuronal SH-SY5Y cells) exhibit divergent metabolic profiles .
  • Assay Sensitivity : Radioligand binding (e.g., ³H-labeled antagonists) may detect sub-nanomolar affinity, whereas fluorometric assays show lower sensitivity .
  • Solubility Limits : Poor aqueous solubility (logP ~2.8) can artificially inflate IC₅₀ values in cell-based assays; use of DMSO carriers ≤0.1% is critical .

Safety and Handling

Q. What precautions are essential for handling this compound in vitro?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <5 µm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential mucous membrane irritation .
  • Waste Disposal : Neutralize acidic or basic residues before aqueous disposal to comply with EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.